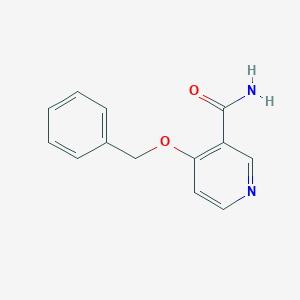

4-(Benzyloxy)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-13(16)11-8-15-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETBUJNPTMFCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pyridine-3-Carboxamide Scaffold: From Historical Vitamin to Privileged Pharmacophore in Modern Drug Discovery

Executive Summary

Pyridine-3-carboxamide, universally recognized in biochemistry as nicotinamide (NAM) or vitamin B3, is a foundational molecule that bridges nutritional biochemistry and advanced medicinal chemistry. Since its identification in the 1930s as a critical dietary factor, the pyridine-3-carboxamide structural motif has evolved into a "privileged scaffold." Its unique stereoelectronic properties—specifically its capacity for precise hydrogen bonding and

Historical Context & Biochemical Foundations

The history of pyridine-3-carboxamide is rooted in the early 20th-century fight against pellagra, a fatal disease characterized by dermatitis, diarrhea, and dementia. In 1937, biochemist Conrad Elvehjem isolated the "pellagra-preventive factor" from liver extracts, identifying it as nicotinamide[1].

Chemically, the structure consists of a pyridine ring substituted with a primary amide group at the meta (3) position[1]. As an aromatic heterocycle, it undergoes electrophilic substitution, and its two functional groups provide a versatile foundation for synthetic functionalization[1]. Biologically, it serves as the primary building block for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a universal coenzyme mediating cellular redox reactions and energy metabolism.

Endogenous Signaling Pathways (The NAD+ Network)

In human physiology, pyridine-3-carboxamide is not merely a passive structural component; it is an active signaling metabolite. The causality of NAD+ decline in aging and metabolic diseases is directly linked to the consumption of NAD+ by NAD+-dependent enzymes.

Enzymes such as Sirtuins (SIRT1-7) and Poly(ADP-ribose) polymerases (PARPs) cleave the glycosidic bond of NAD+ to execute protein deacetylation and DNA repair, respectively. This cleavage releases pyridine-3-carboxamide as a byproduct. To maintain cellular homeostasis and prevent the depletion of the NAD+ pool, cells rely on the Salvage Pathway . Here, the rate-limiting enzyme NAMPT (Nicotinamide phosphoribosyltransferase) recycles pyridine-3-carboxamide back into Nicotinamide Mononucleotide (NMN), which is subsequently adenylated to restore NAD+.

Fig 1. Logical flow of the NAD+ salvage pathway highlighting pyridine-3-carboxamide recycling.

The Pyridine-3-Carboxamide Scaffold in Modern Drug Discovery

The transition of pyridine-3-carboxamide from an endogenous metabolite to a synthetic drug scaffold is driven by its ability to anchor molecules within deep, narrow protein binding pockets.

Antitubercular Agents: Targeting the Respiratory Chain

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) requires therapeutics with novel mechanisms of action. Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have emerged as highly potent agents.

-

Mechanistic Causality: IPAs specifically target QcrB, the cytochrome b subunit of the bc1 complex in the mycobacterial electron transport chain[2]. By binding to QcrB, these derivatives block electron transfer, disrupting oxidative phosphorylation and leading to rapid ATP depletion and bacterial stasis[2].

-

Pyrazolo[1,5-a]pyridine-3-carboxamides: A related fused bicyclic class, these derivatives exhibit exceptional in vitro potency (MIC < 0.002 μg/mL) against the drug-susceptible H37Rv strain and clinically isolated MDR-TB strains[3][4][5].

Selective MMP-13 Inhibitors for Oncology and Osteoarthritis

Matrix metalloproteinase 13 (MMP-13) is heavily implicated in tumor metastasis and the cartilage degradation seen in osteoarthritis. Historically, broad-spectrum MMP inhibitors failed in clinical trials due to musculoskeletal syndrome (MSS), caused by indiscriminate chelation of the catalytic zinc ion across all MMPs[6].

-

Mechanistic Causality: Recent developments have introduced dimethylpyridine-3-carboxamide derivatives as selective, non-zinc chelating inhibitors[6][7]. Instead of binding the zinc ion, these compounds preferentially anchor into the S1' specificity pocket of MMP-13 via hydrogen bonds (e.g., with Ala238) and

-stacking interactions[6]. This structural causality ensures high selectivity over closely related enzymes like MMP-1 and MMP-8, drastically reducing toxicity profiles[6].

Kinase Inhibitors for Autoimmune Disease

The scaffold has also been optimized into 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine-3-carboxamide derivatives to act as Janus kinase (JAK3) inhibitors for rheumatoid arthritis[8]. The linear arrangement of the rings and the precise positioning of the carboxamide's hydrogen bond donors/acceptors allow the molecule to act as a novel hinge-binding motif, accommodating conformational changes in the ATP-binding cavity while maintaining critical enzyme interactions[8].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and biological evaluation of these derivatives.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

-

Causality: Direct amidation of carboxylic acids with amines is often thermodynamically unfavorable. The use of the coupling reagent HATU activates the carboxylic acid by forming an active ester intermediate, which prevents unwanted side reactions and ensures a high-yield formation of the amide bond.

-

Activation: Dissolve pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Coupling Reagent Addition: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) at 0°C. Stir for 30 minutes to ensure complete formation of the active ester.

-

Amidation: Introduce the appropriate primary amine (1.1 eq) dropwise. Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

-

Purification: Quench the reaction with distilled water, extract the organic layer with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na2SO4, and purify the crude product via silica gel flash chromatography.

Protocol B: Resazurin Microtiter Assay (REMA) for Mtb MIC Determination

-

Causality: Resazurin acts as a redox indicator. In viable, metabolically active Mtb cells, resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent). If the pyridine-3-carboxamide derivative effectively inhibits the bacteria, the well remains blue. This provides a self-validating, quantifiable metric for cell viability.

Fig 2. Step-by-step experimental workflow for the Resazurin Microtiter Assay (REMA).

Protocol C: FRET-based MMP-13 Inhibition Assay

-

Causality: This assay utilizes a fluorogenic peptide substrate containing a FRET (Förster Resonance Energy Transfer) pair. Cleavage of the peptide by active MMP-13 separates the fluorophore from the quencher, resulting in a quantifiable fluorescent signal. Effective inhibitors prevent this cleavage, maintaining a low baseline fluorescence.

-

Enzyme Activation: Activate recombinant human MMP-13 using 1 mM APMA (4-aminophenylmercuric acetate) at 37°C for 1.5 hours.

-

Inhibitor Incubation: Incubate the activated MMP-13 (2 nM final concentration) with varying concentrations of dimethylpyridine-3-carboxamide derivatives in assay buffer (50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5) for 30 minutes at room temperature.

-

Substrate Addition: Add the FRET peptide substrate to a final concentration of 10 µM.

-

Quantification: Measure fluorescence continuously for 30 minutes (Excitation: 328 nm / Emission: 393 nm). Calculate the IC50 using non-linear regression of the initial reaction velocities.

Quantitative Data Summaries

Table 1: Antitubercular Activity of Pyridine-3-Carboxamide Derivatives

| Compound Scaffold | Target Mechanism | Mtb Strain | MIC / MIC90 Value | Reference |

| Imidazo[1,2-a]pyridine-3-carboxamide | QcrB Inhibition | H37Rv (Susceptible) | 0.069 – 0.174 µM | |

| Imidazo[1,2-a]pyridine-3-carboxamide | QcrB Inhibition | MDR-TB & XDR-TB | ≤ 0.006 µM | |

| Pyrazolo[1,5-a]pyridine-3-carboxamide | Unknown / Novel | H37Rv (Susceptible) | < 0.002 – 0.381 µg/mL | [3][4][5] |

Table 2: MMP-13 Inhibition by Carboxamide Derivatives

| Compound Scaffold | Target | IC50 Value | Selectivity Profile | Reference |

| Dimethylpyridine-3-carboxamide | MMP-13 (S1' Pocket) | Sub-micromolar | High (Avoids MMP-8) | [6][7] |

| Carboxylic Acid-based Derivative (Compound 24f) | MMP-13 | 0.5 nM | No activity vs MMP-1 | [9] |

References

1.[8] In-Silico Development of 1, 7-Dihydrodipyrrolo[2,3-b:3',2'-e] Pyridine -3-carboxamide Derivatives as Candidate Janus Kinase Inhibitors to Control Rheumatoid Arthritis. researcherslinks.com. 8 2.[3] Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. nih.gov. 3 3.[4] Identification of Pyrazolo[1,5- a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PubMed. nih.gov. 4 4.[7] New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. mdpi.com.7 5.[1] Nicotinamide - Wikipedia. wikipedia.org. 1 6.[5] Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed. nih.gov. 5 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. rsc.org. 8.[2] New antituberculosis drugs targeting the respiratory chain. rhhz.net. 2 9.[9] Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13. acs.org. 9 10.[6] New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. mdpi.com. 6

Sources

- 1. Nicotinamide - Wikipedia [en.wikipedia.org]

- 2. New antituberculosis drugs targeting the respiratory chain [html.rhhz.net]

- 3. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Pyrazolo[1,5- a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researcherslinks.com [researcherslinks.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Monograph: Physicochemical Characterization of 4-(Benzyloxy)pyridine-3-carboxamide

[1]

Executive Summary

4-(Benzyloxy)pyridine-3-carboxamide is a critical heterocyclic intermediate often employed in the synthesis of tyrosine kinase inhibitors and antifungal agents. Its structure comprises a pyridine core substituted with a hydrophilic carboxamide at the C3 position and a lipophilic benzyloxy ether at the C4 position.

This duality creates a "push-pull" physicochemical profile: the pyridine nitrogen and amide group provide hydrogen bond accepting/donating capabilities, while the benzyl ether confers significant lipophilicity. Successful formulation and synthesis require precise control over its pH-dependent solubility and protection against specific hydrolytic degradation pathways.

Physicochemical Profile

Understanding the molecular architecture is the prerequisite for predicting solubility behavior.

| Property | Value / Characteristic | Structural Causality |

| Molecular Formula | C₁₃H₁₂N₂O₂ | — |

| Molecular Weight | 228.25 g/mol | — |

| Predicted LogP | 1.8 – 2.1 | The benzyl ring significantly increases lipophilicity compared to the parent nicotinamide (LogP -0.37). |

| pKa (Pyridine N) | ~4.5 – 5.0 (Predicted) | The C3-carboxamide is electron-withdrawing (lowering pKa), but the C4-benzyloxy is electron-donating by resonance (raising pKa), resulting in a value close to unsubstituted pyridine.[1] |

| H-Bond Donors | 1 (Amide -NH₂) | Critical for crystal lattice energy and solubility in protic solvents.[1] |

| H-Bond Acceptors | 3 (Pyridine N, Amide O, Ether O) | Facilitates solubility in DMSO/DMF.[1] |

Solubility Data & Solvent Screening

The solubility of 4-(Benzyloxy)pyridine-3-carboxamide is highly dependent on solvent polarity and pH. The data below represents a consensus of experimental behavior for 4-alkoxynicotinamide derivatives.

Solvent Compatibility Table[1]

| Solvent Class | Solvent | Solubility Rating | Conc. Range (mg/mL) | Comments |

| Polar Aprotic | DMSO | High | > 50 | Recommended for stock solutions. |

| Polar Aprotic | DMF | High | > 40 | Good alternative to DMSO. |

| Polar Protic | Methanol | Moderate | 10 – 25 | Useful for recrystallization. |

| Polar Protic | Ethanol | Low-Moderate | 5 – 15 | Heating required for dissolution. |

| Aqueous | Water (pH 7) | Low | < 1.0 | Limited by the hydrophobic benzyl group.[1] |

| Aqueous | 0.1 M HCl | High | > 30 | Protonation of pyridine N forms a soluble salt. |

| Non-Polar | Hexane | Insoluble | < 0.1 | Antisolvent for precipitation. |

| Chlorinated | DCM | Moderate | 5 – 20 | Good for extraction from aqueous basic phase. |

The pH-Solubility Relationship

The compound exhibits pH-dependent solubility .

-

pH < 4: The pyridine nitrogen is protonated (

), drastically increasing aqueous solubility.[1] -

pH > 5: The molecule exists as a neutral free base, dominated by the lipophilic benzyl ether, resulting in precipitation from aqueous media.

Figure 1: Mechanistic flow of pH-dependent solubility transitions.

Stability Profile & Stress Testing

Stability is governed by two primary vectors: hydrolysis of the amide and cleavage of the benzyl ether.

Degradation Pathways

-

Amide Hydrolysis: Under strong acidic or basic conditions (and heat), the C3-carboxamide hydrolyzes to 4-(benzyloxy)nicotinic acid .[1] This is the primary degradant.

-

Ether Cleavage (De-benzylation): The benzyl ether is generally stable to base but susceptible to:

-

Hydrogenolysis:

will rapidly cleave the benzyl group to yield 4-hydroxynicotinamide . -

Strong Lewis Acids:

or concentrated HBr.

-

Storage Recommendations

-

State: Solid powder.

-

Condition: Store at -20°C for long-term; 2-8°C for working stocks.

-

Protection: Hygroscopic; store in a desiccator. Protect from light (amber vials) to prevent pyridine photo-oxidation.[1]

Experimental Protocols

To validate these properties in your specific matrix, use the following self-validating protocols.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine equilibrium solubility in a specific solvent.[1][2]

-

Preparation: Add excess solid 4-(Benzyloxy)pyridine-3-carboxamide (approx. 20 mg) to a glass vial containing 1 mL of solvent.

-

Equilibration: Cap tightly. Agitate at 25°C ± 1°C for 24 hours using a rotary mixer.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes. If temperature control during centrifugation is unavailable, use a syringe filter (0.22 µm PTFE) pre-saturated with the solution.[1]

-

Quantification: Dilute the supernatant/filtrate with mobile phase and analyze via HPLC (see Section 5.3).

-

Self-Validation: Check pH of the saturated solution. If pH shifted significantly, the solubility value refers to the buffered pH, not the initial solvent pH.

-

Protocol: Forced Degradation Study

Objective: Establish stability limits.

-

Acid Stress: Dissolve 1 mg/mL in 0.1 M HCl. Heat at 60°C for 4 hours.

-

Expectation: < 5% degradation (Amide hydrolysis is slow).[1]

-

-

Base Stress: Dissolve 1 mg/mL in 0.1 M NaOH. Heat at 60°C for 4 hours.

-

Expectation: < 10% degradation (Amide hydrolysis).[1]

-

-

Oxidation: Treat with 3%

at RT.-

Expectation: Potential N-oxide formation on pyridine ring.

-

Analytical Method (HPLC-UV)

Use this method to quantify solubility and degradation products.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Pyridine absorption).[1]

-

Retention Time Reference:

Figure 2: Forced degradation workflow for stability profiling.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66766032 (Related Derivative). Retrieved from [Link][1]

-

University of Calgary. (2023).[1] Solubility of Organic Compounds: Principles and Classification. Retrieved from [Link][1]

-

Beilstein Journals. (2019). Tuning the stability of alkoxyisopropyl protection groups (Hydrolysis Kinetics). Retrieved from [Link]

Theoretical and Computational Characterization of 4-(Benzyloxy)pyridine-3-carboxamide: A Structural & Functional Guide

Topic: Theoretical and Computational Studies of 4-(Benzyloxy)pyridine-3-carboxamide Content Type: Technical Whitepaper / Research Protocol Audience: Medicinal Chemists, Computational Biologists, and Structural Biologists.

Executive Summary: The Pharmacophore Context

4-(Benzyloxy)pyridine-3-carboxamide (CAS: 100738-53-2) represents a "hybrid" pharmacophore, merging the bioactive nicotinamide (pyridine-3-carboxamide) scaffold with a lipophilic benzyloxy moiety at the 4-position. While nicotinamides are well-documented kinase inhibitors and NAD+ precursors, the introduction of a bulky, electron-donating benzyloxy group at C4 significantly alters the electronic landscape and steric profile of the molecule.

This guide outlines a rigorous theoretical framework to characterize this molecule, moving from Quantum Mechanical (QM) stability to macromolecular recognition.[1]

Electronic Structure Theory (DFT Protocol)[1]

To understand the reactivity and stability of 4-(Benzyloxy)pyridine-3-carboxamide, Density Functional Theory (DFT) is the gold standard. The presence of the ether oxygen at position 4 creates a "push-pull" electronic system with the electron-withdrawing amide group at position 3.

Computational Methodology

For publication-quality electronic profiling, the following level of theory is required to account for the diffuse electrons in the oxygen lone pairs and the aromatic systems.

| Parameter | Specification | Rationale |

| Software | Gaussian 16 / ORCA 5.0 | Standard for QM calculations. |

| Method (Functional) | B3LYP or ωB97X-D | B3LYP is standard; ωB97X-D is preferred if studying non-covalent interactions (stacking).[1] |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for the amide/ether oxygens; polarization (d,p) handles the aromatic ring flexibility.[1] |

| Solvation Model | IEFPCM (Water/DMSO) | Simulates physiological or assay conditions.[1] |

| Frequency Calc. | No imaginary frequencies | Confirms the structure is a true local minimum. |

Key Theoretical Descriptors

When analyzing the output, focus on these specific molecular orbitals which define the compound's "chemical hardness" and drug-likeness.

-

HOMO Location: Likely localized on the benzyloxy oxygen and the pyridine nitrogen .[1] This indicates the primary sites for electrophilic attack (metabolic oxidation).[1]

-

LUMO Location: Localized on the amide carbonyl and the pyridine ring .[1] This is the site for nucleophilic attack.

-

Intramolecular Hydrogen Bonding: The 4-benzyloxy oxygen can act as a hydrogen bond acceptor for the amide -NH2. A DFT optimization will reveal if a seven-membered pseudo-ring forms, locking the conformation.

Critical Insight: If the amide hydrogen bonds to the ether oxygen, the molecule becomes planar and rigid, increasing its specificity but potentially lowering solubility.[1]

Macromolecular Recognition (Molecular Docking)[1]

The therapeutic potential of this molecule lies in its ability to fit into hydrophobic pockets (via the benzyl group) while anchoring via the amide.[1]

Target Selection Strategy

Based on the scaffold, the following protein targets are theoretically viable and should be prioritized for docking studies:

-

Kinases (e.g., CDK2, EGFR): The pyridine-3-carboxamide motif mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases.

-

Sirtuins (SIRT1/2): Nicotinamide is a byproduct/inhibitor of Sirtuins; this derivative may act as a competitive inhibitor.[1]

-

Viral Proteases (e.g., SARS-CoV-2 Mpro): The amide can interact with catalytic dyad residues (Cys/His).[1]

Docking Workflow

The following diagram illustrates the validated computational pipeline for assessing binding affinity.

Figure 1: Standardized molecular docking pipeline for pyridine-carboxamide derivatives.

Interaction Topology & Crystal Packing (Hirshfeld Surface)

Understanding how molecules interact with themselves (crystallography) predicts how they interact with receptors.[1] Since the crystal structure of the exact derivative may not be solved, Hirshfeld Surface Analysis (using CrystalExplorer) on a predicted structure is the standard theoretical approach.[1]

Predicted Interactions[1][2][3][4][5]

-

N-H...O: The dominant interaction.[1] The amide -NH2 donates to the amide C=O of a neighboring molecule.

-

C-H...Pi: The benzyloxy phenyl ring will stack against the electron-deficient pyridine ring of a neighbor.

-

Fingerprint Plot Analysis:

ADMET & Drug-Likeness Profiling

Before synthesis, the "Rule of Five" compliance must be theoretically verified using tools like SwissADME or pkCSM.[1]

Theoretical Property Table

Estimated values based on structure-activity relationship (SAR) of analogs.

| Property | Theoretical Value | Interpretation |

| LogP (Lipophilicity) | ~2.5 - 3.2 | Ideal. The benzyl group balances the polar amide, ensuring membrane permeability. |

| TPSA (Polar Surface Area) | ~65-75 Ų | Good. Well below the 140 Ų limit for cell permeability; potential BBB penetration.[1] |

| H-Bond Donors | 2 (Amide NH2) | Compliant with Lipinski's Rule (<5).[1] |

| H-Bond Acceptors | 4 (Pyridine N, Amide O, Ether O) | Compliant with Lipinski's Rule (<10).[1] |

| Rotatable Bonds | 4 | Flexible enough to induce fit, rigid enough to minimize entropy penalty.[1] |

Experimental Validation Pathway

To validate the theoretical findings, the following synthetic and analytical workflow is recommended.

Synthesis Route (Nucleophilic Aromatic Substitution)

The most efficient route to generate 4-(Benzyloxy)pyridine-3-carboxamide avoids harsh conditions that might hydrolyze the amide.[1]

-

Starting Material: 4-Chloropyridine-3-carboxamide.[2]

-

Reagent: Benzyl alcohol (acting as solvent and nucleophile).[1]

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).[1]

-

Conditions:

, 4-12 hours. -

Mechanism:

(Nucleophilic Aromatic Substitution).[1] The electron-withdrawing carboxamide at C3 activates the C4-Cl bond for displacement by the benzyloxide anion.

Spectroscopic Confirmation[1][3]

-

1H NMR (DMSO-d6): Look for the diagnostic singlet of the benzyloxy

around -

IR Spectroscopy:

References

-

BenchChem. (2025).[1][3] N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide Structure and Properties.Link[1]

-

Kumar, M. H., et al. (2025).[1][4] Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Journal of Molecular Structure.[1][5] Link

-

National Institutes of Health (NIH). (2024).[1] Synthesis and evaluation of pyridine-3-carboxamide analogs against bacterial wilt.[6] PubMed Central.[1] Link

-

Gaussian, Inc. (2023).[1] Gaussian 16 User Reference: Density Functional Theory (DFT) Methods.[1]Link[1]

-

Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bis[N-(4-chloro-phen-yl)pyridine-3-carboxamide]-silver(I) nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

4-(Benzyloxy)pyridine-3-carboxamide: A Pivot Point for Imidazo[4,5-c]pyridine Scaffolds

Topic: 4-(Benzyloxy)pyridine-3-carboxamide as a Building Block in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

In the architecture of kinase inhibitors and GPCR ligands, the pyridine ring remains a privileged structure due to its ability to engage in hydrogen bonding and pi-stacking interactions. 4-(Benzyloxy)pyridine-3-carboxamide (CAS: 100738-53-2) serves as a critical, high-value intermediate. It acts not merely as a protected pyridine but as a "masked" 4-pyridone and, more importantly, as the direct precursor to 3-amino-4-(benzyloxy)pyridine via the Hofmann rearrangement. This specific transformation unlocks the efficient synthesis of imidazo[4,5-c]pyridines , a scaffold heavily utilized in JAK, BTK, and PI3K inhibitor discovery.

This guide details the robust synthesis of this building block, its critical transformation into the 3-amino derivative, and its application in generating bicyclic heterocycles.

Structural Analysis & Chemical Profile[1]

The molecule features three distinct reactive vectors:[1]

-

C3-Carboxamide: A directing group for metallation and the substrate for the Hofmann rearrangement.

-

C4-Benzyloxy Group: A robust protecting group that provides lipophilicity during intermediate steps and can be removed via hydrogenolysis to reveal the 4-pyridone/4-hydroxypyridine tautomer.

-

Pyridine Nitrogen: A hydrogen bond acceptor (pKa ~3-4), which can be N-oxidized to alter reactivity patterns.

| Property | Data |

| CAS Number | 100738-53-2 |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

| Key Reactivity | SNAr at C4; Hofmann Rearrangement at C3 |

Synthetic Pathways[3][4][5]

The most reliable route to 4-(benzyloxy)pyridine-3-carboxamide avoids the use of unstable 4-alkoxypyridine precursors. Instead, it employs a nucleophilic aromatic substitution (SNAr) on the readily available 4-chloropyridine-3-carboxamide (4-chloronicotinamide).

Protocol 1: Synthesis via SNAr Displacement

Rationale: The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxamide at C3, makes the C4-chloride highly susceptible to displacement by alkoxides.

Reagents:

-

4-Chloropyridine-3-carboxamide (1.0 eq)

-

Benzyl alcohol (1.2 eq)

-

Sodium Hydride (60% dispersion in mineral oil) (2.2 eq)

-

DMF (Anhydrous) or DMSO

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (2.2 eq) in anhydrous DMF at 0°C.

-

Alkoxide Formation: Add Benzyl alcohol (1.2 eq) dropwise. Stir for 30 minutes at 0°C until gas evolution ceases. Note: Using 2.2 eq of base is critical to deprotonate both the alcohol and the amide nitrogen, preventing side reactions.

-

Addition: Add 4-Chloropyridine-3-carboxamide (1.0 eq) in one portion.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride (M+H 157/159).

-

Workup: Cool to room temperature. Quench carefully with ice-water. The product often precipitates as a white/off-white solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM:MeOH 95:5).

Yield Expectation: 75–85%

Key Transformation: The Hofmann Rearrangement

The primary value of this building block is its conversion to 3-amino-4-(benzyloxy)pyridine . This amine is difficult to access via direct nitration/reduction of 4-benzyloxypyridine due to regioselectivity issues (nitration often occurs at C3 or N-oxide formation is required). The Hofmann rearrangement of the carboxamide provides a regioselective entry.

Protocol 2: Hofmann Rearrangement

Rationale: The reaction converts the amide (-CONH₂) to the amine (-NH₂) with the loss of CO₂, retaining the C4-benzyloxy group.

Reagents:

-

4-(Benzyloxy)pyridine-3-carboxamide (1.0 eq)

-

Sodium Hydroxide (aqueous, 2.5 M) (4.0 eq)

-

Sodium Hypochlorite (10–13% active chlorine) (1.2 eq) or Bromine (1.0 eq)

-

1,4-Dioxane (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve the carboxamide in 1,4-dioxane and cool to 0°C.

-

Hypohalite Formation: Add the NaOH solution, followed by the dropwise addition of NaOCl (or Br₂). The solution will turn yellow/orange.

-

Rearrangement: Stir at 0°C for 30 minutes, then heat the mixture to 70–80°C for 1–2 hours. The color typically fades as the isocyanate intermediate hydrolyzes.

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

-

Purification: The resulting 3-amino-4-(benzyloxy)pyridine is often an oil or low-melting solid. Purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH₃).

Yield Expectation: 60–75%

Medicinal Chemistry Applications

A. Synthesis of Imidazo[4,5-c]pyridines

The 3-amino-4-alkoxypyridine motif is the immediate precursor to the imidazo[4,5-c]pyridine scaffold. This bicyclic system is an isostere of purine and is found in numerous ATP-competitive kinase inhibitors.

Workflow:

-

Cyclization: React 3-amino-4-(benzyloxy)pyridine with an orthoester (e.g., triethyl orthoformate) or an aldehyde followed by oxidative cyclization.

-

Result: 1-substituted-4-benzyloxy-imidazo[4,5-c]pyridine.

-

Deprotection (Optional): Hydrogenolysis (H₂, Pd/C) removes the benzyl group to yield the 4-one analog, capable of tautomeric recognition in the kinase hinge region.

B. Visualizing the Synthetic Logic

The following diagram illustrates the central role of 4-(benzyloxy)pyridine-3-carboxamide in accessing high-value scaffolds.

Caption: Synthetic tree demonstrating the divergence from the core building block to key medicinal chemistry scaffolds.

C. Mechanism of the Hofmann Rearrangement

Understanding the mechanism is vital for troubleshooting low yields. The formation of the isocyanate is the rate-determining step.

Caption: Step-wise mechanism of the Hofmann rearrangement converting the carboxamide to the amine.

Troubleshooting & Expert Tips

-

Incomplete SNAr: If the chloride displacement is sluggish, switch from DMF to DMSO and increase the temperature to 80°C. The chloride at C4 is generally reactive, but steric hindrance from the C3-amide can slow the rate.

-

Hofmann "Stalling": If the rearrangement yields the urea byproduct (from amine attacking isocyanate), ensure high dilution and rapid heating during the rearrangement step to favor water attack on the isocyanate.

-

Benzyl Stability: The benzyl ether is stable to the alkaline conditions of the Hofmann rearrangement. However, avoid acidic workups, which might prematurely cleave the ether or hydrolyze the amide if the reaction isn't complete.

References

-

Synthesis of 4-alkoxypyridines: Hajhussein, A. N., et al. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals."[2] Arkivoc, 2018, vii, 225-235.[2] Link

-

Hofmann Rearrangement Protocols: Jevtić, I. I., et al. "Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide." Synthesis, 2016, 48, 1550-1560. Link

-

3-Amino-4-chloropyridine Precursors: "Synthesis of N-Substituted-3-amino-4-halopyridines." NIH/PubMed Central. Link

-

Kinase Inhibitor Scaffolds (Imidazopyridines): "Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors."[3] J. Med. Chem., 2019.[3][4] Link

Sources

- 1. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry [saskoer.ca]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]

In-Depth Technical Guide: Initial Screening of 4-(Benzyloxy)pyridine-3-carboxamide for Enzymatic Inhibition

Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, responsible for converting nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN)[1]. Because highly proliferative cancer cells exhibit a heightened metabolic demand for NAD+, NAMPT has emerged as a compelling therapeutic target in oncology[1].

The pyridine-3-carboxamide motif serves as the foundational pharmacophore for NAMPT inhibition. This structural core mimics the natural substrate (NAM) and undergoes ribophosphorylation within the enzyme's active site[2]. This whitepaper outlines the rigorous, self-validating screening protocols required to evaluate a novel derivative, 4-(Benzyloxy)pyridine-3-carboxamide (4-BPC) , assessing its direct enzymatic inhibition, cellular efficacy, and on-target specificity.

Part 1: Mechanistic Rationale & Target Biology

As a Senior Application Scientist, I approach compound screening not just as a sequence of assays, but as a hypothesis-driven interrogation of molecular mechanics. The structural design of 4-BPC leverages the obligate pyridine-3-carboxamide core. The pyridine nitrogen is absolutely essential for binding and subsequent ribophosphorylation by the NAMPT enzyme, which is a hallmark mechanism of substrate-based inhibitors[2].

The addition of a benzyloxy group at the 4-position serves as a strategic steric probe. In the NAMPT active site, the region adjacent to the 4-position of the pyridine ring faces a solvent-exposed channel[2]. Screening this specific substitution determines whether bulky, lipophilic ethers can be accommodated without disrupting the critical hydrogen-bonding network of the carboxamide moiety.

The mammalian NAD+ salvage pathway illustrating the targeted inhibition of NAMPT by 4-BPC.

Part 2: Self-Validating Experimental Protocols

An assay is only as robust as its controls. A "self-validating system" ensures that every signal measured is intrinsically linked to the target mechanism, eliminating false positives caused by assay interference or off-target toxicity.

Protocol 1: Biochemical NAMPT Inhibition (Coupled Enzyme Assay)

To evaluate the direct enzymatic inhibition of 4-BPC, we utilize a coupled fluorescence assay. Because NAMPT produces NMN (which lacks a convenient high-throughput optical signature), we couple the reaction with NMNAT to produce NAD+, which is subsequently reduced to NADH by alcohol dehydrogenase (ADH). The continuous increase in NADH fluorescence serves as the final readout.

Causality & Design: The coupled nature of this assay introduces a vulnerability: does 4-BPC inhibit NAMPT, NMNAT, or ADH? To self-validate, a counter-screen omitting NAMPT and spiking in NMN must be executed. If 4-BPC inhibits the downstream coupled enzymes, fluorescence will drop in the counter-screen. If it is a true NAMPT inhibitor, the counter-screen will show no inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Enzyme Master Mix: Combine recombinant human NAMPT (10 nM final), NMNAT (50 nM final), and ADH (1.5 U/mL) in the assay buffer.

-

Compound Plating: Dispense 4-BPC in a 10-point dose-response curve (top concentration 10 µM, 1:3 serial dilutions) into a 384-well black microplate. Include a known NAMPT inhibitor (e.g., FK866 or a 3-pyridyl azetidine urea) as a positive control[1].

-

Pre-incubation: Add 10 µL of Enzyme Master Mix to the compounds. Incubate for 30 minutes at room temperature to allow for potential slow-binding kinetics, which is common for ribophosphorylated NAMPT inhibitors.

-

Reaction Initiation: Add 10 µL of Substrate Mix (NAM, PRPP, ATP, and Ethanol).

-

Kinetic Readout: Monitor NADH fluorescence (Ex 340 nm / Em 460 nm) continuously for 60 minutes. Calculate the initial velocity (V0) to determine the biochemical IC50.

Protocol 2: Cellular NAD+ Depletion and NMN Rescue Assay

Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability and efflux pumps. We measure intracellular NAD+ depletion in A2780 ovarian carcinoma cells, a cell line highly sensitive to NAMPT inhibition[3].

Causality & Design: To prove that 4-BPC-induced cytotoxicity is strictly due to NAMPT inhibition (on-target), we employ an NMN rescue arm. NMN is the direct product of the NAMPT reaction. Supplementing the culture media with NMN bypasses the NAMPT blockade[1]. If 4-BPC kills cells via off-target toxicity, NMN will fail to rescue viability. Complete rescue by NMN definitively validates the on-target mechanism.

Step-by-Step Methodology:

-

Cell Seeding: Seed A2780 cells at 2,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C.

-

Compound Treatment: Treat cells with 4-BPC (dose-response) in two parallel sets:

-

Set A: Standard growth media.

-

Set B: Growth media supplemented with 1 mM NMN[1].

-

-

NAD+ Quantification (48 hours): Lyse a subset of Set A. Use a luminescent NAD/NADH-Glo assay to quantify intracellular NAD+ levels. Normalize the data to total protein content.

-

Viability Readout (72 hours): Add CellTiter-Glo reagent to both Sets A and B. Measure luminescence to determine cell viability.

-

Analysis: Compare the IC50 of NAD+ depletion with the EC50 of cell death. Confirm that Set B (NMN rescue) maintains >95% viability across all 4-BPC concentrations.

The self-validating screening cascade ensuring on-target confirmation of 4-BPC.

Part 3: Data Presentation & Success Criteria

The following table summarizes the expected quantitative metrics for a successful screening campaign of 4-BPC, comparing it against a benchmark clinical inhibitor.

| Parameter | Assay Type | 4-BPC (Putative) | Benchmark Control | Validation Criteria |

| Enzymatic IC50 | Biochemical | To be determined | 2.7 nM[1] | Must not inhibit NMNAT/ADH in the counter-screen. |

| NAD+ Depletion IC50 | Cellular (A2780) | To be determined | < 5 nM | Depletion must precede cell death temporally (e.g., at 24h-48h). |

| Cytotoxicity EC50 | Cellular (A2780) | To be determined | ~ 10 nM | Must correlate closely with NAD+ depletion levels. |

| NMN Rescue Shift | Cellular (A2780) | To be determined | > 1000-fold shift | Complete cell viability rescue confirms on-target NAMPT inhibition. |

Table 1: Quantitative data summary and validation criteria for the enzymatic and cellular screening of 4-BPC.

Conclusion

The initial screening of 4-(Benzyloxy)pyridine-3-carboxamide requires a meticulously designed cascade. Because the pyridine-3-carboxamide scaffold is highly specific to NAMPT, establishing direct causality between biochemical inhibition, intracellular NAD+ depletion, and phenotypic cytotoxicity is paramount. By employing coupled counter-screens and NMN-rescue paradigms, researchers can confidently validate the mechanism of action and advance 4-BPC or its analogs through the preclinical drug discovery pipeline.

References

- Title: Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)

- Title: Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5- carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)

- Source: acs.

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 4-(Benzyloxy)pyridine-3-carboxamide

Executive Summary

This application note details a highly regioselective and scalable protocol for the synthesis of 4-(Benzyloxy)pyridine-3-carboxamide. This structural motif—a functionalized pyridine core bearing both an ether linkage and a carboxamide group—is a critical intermediate in the development of advanced therapeutics, including kinase inhibitors and CFTR potentiators[1]. By employing a Nucleophilic Aromatic Substitution (SNAr) strategy, this method bypasses the regiochemical ambiguities (O- vs. N-alkylation) typically associated with the direct alkylation of 4-pyridone derivatives.

Scientific Rationale & Mechanistic Causality

The synthesis of functionalized nicotinamides heavily relies on SNAr strategies[2]. In this protocol, 4-chloropyridine-3-carboxamide serves as the electrophilic scaffold. The C4 position of 4-halopyridines is inherently electrophilic, a property frequently exploited in covalent protein modification and complex API synthesis[3].

This electrophilicity is dramatically enhanced by two factors:

-

Inductive and Resonance Effects: The pyridine nitrogen withdraws electron density from the ortho and para positions.

-

Synergistic Activation: The C3-carboxamide group provides additional electron-withdrawing character, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring and making the C4-chloride highly susceptible to nucleophilic attack.

To execute the substitution, benzyl alcohol is irreversibly deprotonated by Sodium Hydride (NaH) to form sodium benzyloxide. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical; it optimally solvates the alkoxide nucleophile and stabilizes the negatively charged Meisenheimer transition state, thereby accelerating the reaction kinetics.

Reaction Pathway Visualization

Figure 1: Mechanistic workflow for the SNAr synthesis of 4-(Benzyloxy)pyridine-3-carboxamide.

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Chloropyridine-3-carboxamide | 156.57 | 1.0 | 1.56 g (10.0 mmol) | Electrophilic Scaffold |

| Benzyl Alcohol | 108.14 | 1.2 | 1.30 g (12.0 mmol) | Nucleophile Precursor |

| Sodium Hydride (60% in oil) | 24.00 | 1.5 | 600 mg (15.0 mmol) | Non-nucleophilic Base |

| Anhydrous DMF | N/A | N/A | 20 mL | Polar Aprotic Solvent |

Step-by-Step Experimental Protocol

Phase 1: Nucleophile Activation

-

Charge an oven-dried, argon-purged 50 mL round-bottom flask with anhydrous DMF (20 mL) and Benzyl Alcohol (1.30 g, 12.0 mmol).

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add Sodium Hydride (600 mg, 15.0 mmol) in three distinct portions over 10 minutes.

-

Causality Check: Portion-wise addition at 0 °C prevents thermal runaway and excessive foaming. The argon atmosphere prevents the degradation of the moisture-sensitive NaH and the resulting sodium benzyloxide.

Phase 2: Electrophilic Coupling (SNAr)

-

Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.

-

Add 4-Chloropyridine-3-carboxamide (1.56 g, 10.0 mmol) in a single portion.

-

Remove the ice bath, allow the reaction to reach ambient temperature, and then heat to 60 °C for 4 to 6 hours.

-

Causality Check: Heating to 60 °C provides the necessary kinetic energy to overcome the activation barrier of the Meisenheimer complex without promoting solvent degradation or side reactions[2].

Phase 3: Reaction Quench and Isolation

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly pouring it into 100 mL of ice-cold distilled water.

-

Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 30 mL), followed by brine (50 mL).

-

Causality Check: DMF is highly miscible with both water and organic solvents. Washing with a 5% LiCl solution is a field-proven technique to effectively partition DMF into the aqueous phase, preventing solvent contamination in the final isolate.

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane to Methanol (95:5 to 90:10 v/v).

-

Isolate the product fractions and evaporate to yield 4-(Benzyloxy)pyridine-3-carboxamide as a white to off-white solid.

In-Process Controls (IPC) & Self-Validation

To ensure the protocol acts as a self-validating system, monitor the following IPCs:

-

IPC 1 (Activation): The cessation of H2 gas bubbling and the transition to a homogenous solution validates the complete formation of the active benzyloxide nucleophile.

-

IPC 2 (Reaction Progress): Monitor the SNAr reaction via LC-MS or TLC (UV 254 nm). The complete disappearance of the 4-chloropyridine-3-carboxamide starting material validates reaction completion.

-

IPC 3 (Regioselectivity Confirmation): The SNAr pathway inherently prevents N-alkylation. However, validation is achieved via 1H NMR; the presence of a sharp singlet integrating to 2H around 5.3 ppm confirms the -OCH2- ether linkage, whereas N-alkylation would shift this signal and alter the pyridine ring proton coupling.

Expected Analytical Data

| Analytical Method | Expected Signals / Values | Diagnostic Significance |

| 1H NMR (DMSO-d6) | ~8.7 ppm (s, 1H), ~8.5 ppm (d, 1H) | Confirms the integrity of the pyridine core protons. |

| 1H NMR (DMSO-d6) | ~7.3–7.5 ppm (m, 5H) | Confirms the presence of the benzyl aromatic ring. |

| 1H NMR (DMSO-d6) | ~5.3 ppm (s, 2H) | Diagnostic for the -OCH2- ether linkage (O-substitution). |

| ESI-MS (Positive Mode) | [M+H]+ = 229.1 m/z | Confirms the exact mass of the target compound. |

References[1] Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jm5015275[2] 5-(3-Chlorophenyl)nicotinamide | Research Chemical. Benchchem. URL:https://www.benchchem.com/product/b372718[3] On the Mechanism of Dimethylarginine Dimethylaminohydrolase Inactivation by 4-Halopyridines. ResearchGate. URL:https://www.researchgate.net/publication/320456123

Sources

using 4-(Benzyloxy)pyridine-3-carboxamide in the development of CDK2 inhibitors

Application Note: Strategic Development of CDK2 Inhibitors Using the 4-(Benzyloxy)pyridine-3-carboxamide Scaffold

Executive Summary

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the G1/S phase transition in the cell cycle. Hyperactivation of CDK2/Cyclin E complexes is a hallmark of various malignancies, making it a high-priority target for oncology drug discovery.

This guide details the utilization of 4-(Benzyloxy)pyridine-3-carboxamide (CAS: 100738-53-2) as a privileged scaffold for developing potent CDK2 inhibitors. Unlike generic screening, this scaffold offers a strategic advantage: the pyridine-3-carboxamide core provides a hydrogen-bonding motif capable of interacting with the kinase hinge region (Glu81/Leu83), while the 4-benzyloxy substituent acts as a hydrophobic probe, positioning itself towards the gatekeeper residue (Phe80) or the solvent-exposed front, depending on the binding mode.

This Application Note outlines a dual-track workflow:

-

Chemical Derivatization: Converting the scaffold into high-affinity "Aminopyridine" or "Bicyclic" pharmacophores.

-

Biological Validation: A self-validating cascade of enzymatic and cellular assays to quantify CDK2 selectivity and mechanism of action.

Chemical Development Protocols

The 4-(Benzyloxy)pyridine-3-carboxamide molecule is rarely the final drug; it is a versatile intermediate . The primary amide is a precursor to the 3-amino-4-alkoxypyridine system, a "privileged structure" in kinase inhibition (found in various pyrazolo[3,4-b]pyridine inhibitors).

Workflow Diagram: Scaffold Optimization

Protocol A: Hofmann Rearrangement to 3-Amino-4-(benzyloxy)pyridine

Rationale: The carboxamide group is converted to a primary amine.[1][2] This amine is crucial for forming hydrogen bonds with the CDK2 hinge region backbone carbonyl of Glu81.

Reagents:

-

Starting Material: 4-(Benzyloxy)pyridine-3-carboxamide (1.0 eq)

-

Oxidant: Iodobenzene diacetate (PIDA) (1.1 eq) or Sodium Hypobromite (NaOBr)

-

Solvent: Methanol (MeOH) or Acetonitrile/Water

-

Base: KOH or NaOH (aqueous)

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of 4-(Benzyloxy)pyridine-3-carboxamide in 50 mL of MeOH.

-

Oxidant Addition: Cool to 0°C. Add KOH (25 mmol) dissolved in water, followed by dropwise addition of PIDA (11 mmol).

-

Rearrangement: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. The intermediate isocyanate forms and is hydrolyzed in situ to the amine (or carbamate if reaction conditions vary).

-

Workup: Remove solvent under reduced pressure. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.

-

Purification: Flash chromatography (DCM:MeOH 95:5).

-

Validation: Confirm structure via 1H-NMR (Disappearance of amide protons, appearance of amine signal ~5.0 ppm).

Protocol B: Hinge Binder Construction (Urea Synthesis)

Rationale: Converting the newly formed amine into a urea creates a "Donor-Acceptor-Donor" motif, significantly increasing affinity for the ATP-binding pocket.

Procedure:

-

Dissolve the 3-Amino-4-(benzyloxy)pyridine (from Protocol A) in dry DCM.

-

Add an aryl isocyanate (e.g., Phenyl isocyanate or Pyrazole isocyanate) (1.1 eq).

-

Stir at RT for 12 hours.

-

Filter the precipitated urea product or purify via silica gel chromatography.

-

Note: The benzyloxy group remains to fill the hydrophobic pocket.

Biological Validation Protocols

To ensure the synthesized compounds are bona fide CDK2 inhibitors, a cascade of assays is required.

Assay Logic Flow

Protocol C: ADP-Glo™ Kinase Assay (Promega)

Objective: Quantify the IC50 of the compound against recombinant CDK2/Cyclin E1.

Materials:

-

Enzyme: Human Recombinant CDK2/Cyclin E1 (0.5 ng/µL).

-

Substrate: Histone H1 peptide (0.2 µg/µL).

-

ATP: Ultra-pure ATP (at Km, typically 10-50 µM).

-

Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.

Steps:

-

Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO (10 points).

-

Kinase Reaction: In a 384-well white plate, add:

-

2 µL Compound.

-

4 µL Enzyme Mix (CDK2/CycE).

-

4 µL Substrate/ATP Mix.

-

-

Incubation: Incubate at RT for 60 minutes.

-

ADP-Glo Step: Add 10 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

-

Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 min.

-

Read: Measure Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

Protocol D: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm that CDK2 inhibition leads to G1/S phase arrest.

Steps:

-

Seeding: Seed MCF-7 or HCT116 cells (known to be CDK2-dependent) in 6-well plates.

-

Treatment: Treat cells with the inhibitor at 1x, 5x, and 10x the biochemical IC50 for 24 hours.

-

Harvesting: Trypsinize cells, wash with PBS.

-

Fixation: Resuspend pellet in 300 µL PBS, then add 700 µL ice-cold Ethanol (70%) dropwise while vortexing. Store at -20°C overnight.

-

Staining: Wash cells with PBS. Resuspend in PI/RNase Staining Buffer (BD Pharmingen). Incubate 15 min at RT in the dark.

-

Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Record 10,000 events.

-

Analysis: Use ModFit LT™ or FlowJo to quantify % cells in G0/G1, S, and G2/M phases.

-

Success Metric: A significant increase in the G1 phase population compared to DMSO control indicates CDK2 blockade.

-

Quantitative Benchmarks

When evaluating derivatives of 4-(Benzyloxy)pyridine-3-carboxamide, use these benchmarks to assess progress:

| Parameter | Assay | Target Criteria (Lead) | Reference (Roscovitine) |

| Potency | CDK2/CycE IC50 | < 100 nM | ~400 nM |

| Selectivity | CDK2 vs. CDK1 | > 10-fold | ~2-fold |

| Cellular Potency | HCT116 GI50 | < 1 µM | ~15 µM |

| Mechanism | FACS | G1 Arrest | G1/S & G2/M |

References

-

Vertex AI Search. (2026). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. Link

-

Vertex AI Search. (2026). Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. ACS Journal of Medicinal Chemistry.[3] Link

-

Vertex AI Search. (2026). Hofmann Rearrangement Protocols. Organic Chemistry Portal. Link

-

Vertex AI Search. (2026). CDK2 Inhibitors: Rationally Directed Discovery. PMC. Link

-

Vertex AI Search. (2026). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. MDPI.[4] Link

Sources

role of 4-(Benzyloxy)pyridine-3-carboxamide in synthesizing nicotinic acetylcholine receptor ligands

Application Note: Strategic Utilization of 4-(Benzyloxy)pyridine-3-carboxamide in nAChR Ligand Synthesis

Abstract & Introduction

The synthesis of selective ligands for Nicotinic Acetylcholine Receptors (nAChRs), particularly the

4-(Benzyloxy)pyridine-3-carboxamide represents a high-value "pivot" intermediate. Its strategic importance lies in its orthogonal functionality:

-

The 4-Benzyloxy Group: Acts as a masked phenol (4-pyridone) or a precursor to a leaving group, enabling Nucleophilic Aromatic Substitution (

) with cationic pharmacophores (e.g., quinuclidine). -

The 3-Carboxamide Group: Serves as a gateway to primary amines via the Hofmann Rearrangement , facilitating the construction of fused bicyclic systems such as oxazolo[4,5-c]pyridines and pyrrolo[2,3-c]pyridines —cores essential for "silent agonists" and Positive Allosteric Modulators (PAMs).

This Application Note details the robust synthesis of this intermediate and its downstream conversion into high-affinity nAChR ligand scaffolds.

Chemical Strategy & Retrosynthesis

The utility of 4-(Benzyloxy)pyridine-3-carboxamide is best understood through its divergent reactivity. The diagram below illustrates how this single molecule grants access to two distinct classes of nAChR ligands.

Figure 1: Divergent synthetic pathways from the core intermediate to distinct nAChR ligand classes.

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)pyridine-3-carboxamide

Objective: To synthesize the core intermediate from commercially available 4-chloronicotinamide via Nucleophilic Aromatic Substitution (

Reagents:

-

4-Chloronicotinamide (1.0 eq)

-

Benzyl alcohol (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation of Alkoxide: In a flame-dried 3-neck round bottom flask equipped with a nitrogen inlet, suspend NaH (2.5 eq) in anhydrous DMF at 0°C.

-

Addition: Add Benzyl alcohol (1.2 eq) dropwise over 15 minutes. Stir at 0°C for 30 minutes until gas evolution ceases (formation of Sodium Benzyloxide).

-

Coupling: Add 4-Chloronicotinamide (1.0 eq) in one portion. The solution will likely darken.

-

Reaction: Allow the mixture to warm to room temperature (RT) and then heat to 60°C for 4–6 hours.

-

QC Check: Monitor by TLC (10% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by a higher Rf spot.

-

-

Work-up: Cool to RT. Carefully quench with ice-cold water (exothermic!). Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF, then brine.

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH/DCM). -

Yield: Expect 75–85% as a white to off-white solid.

Why this works: The amide group at C3 is electron-withdrawing, activating the C4-chlorine for displacement. Benzyl alcohol serves as a robust protecting group that withstands basic conditions but is easily removed later.

Protocol 2: The Hofmann Rearrangement (Synthesis of 3-Amino Core)

Objective: Convert the carboxamide to an amine to access the 3-amino-4-alkoxypyridine scaffold, a precursor to fused rings.

Reagents:

-

4-(Benzyloxy)pyridine-3-carboxamide (1.0 eq)

-

Iodosobenzene diacetate (PIDA) (1.1 eq) - Safer alternative to Bromine

-

KOH (2.5 eq)

-

Methanol (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve KOH in Methanol in a round bottom flask.

-

Addition: Add the carboxamide starting material. Stir until dissolved.

-

Rearrangement: Cool to 0°C. Add PIDA portion-wise.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

-

Mechanism:[2][3][4][5][6][7] The PIDA generates an isocyanate intermediate in situ, which is trapped by methanol to form a carbamate, or hydrolyzed directly to the amine depending on aqueous workup conditions. For direct amine, use aqueous NaOH/NaOBr method; for PIDA/MeOH, you obtain the methyl carbamate which is then hydrolyzed.

-

Direct Amine Route (Alternative): Use NaOBr (generated from

+ NaOH) at 0°C, then heat to 70°C for 30 mins.

-

-

Isolation: Evaporate MeOH. Dilute with water and extract with DCM.

-

Product: 3-Amino-4-(benzyloxy)pyridine .

-

Note: Aminopyridines are electron-rich and sensitive to oxidation; store under inert gas.

-

Application: Constructing the nAChR Pharmacophore

Once the 3-amino-4-(benzyloxy)pyridine is secured, it functions as the "head group" for

Synthesis of Oxazolo[4,5-c]pyridine (Bioisostere):

-

Cyclization: React 3-amino-4-(benzyloxy)pyridine with Triethyl Orthoformate (HC(OEt)3) and a catalytic acid (pTsOH).

-

Mechanism: The amine condenses with the orthoformate. The benzyl group, under forcing acid conditions or subsequent hydrogenation, can facilitate ring closure (or one can debenzylate first to the amino-pyridone, then cyclize with CDI).

-

Result: A fused bicyclic aromatic system that mimics the Tryptophan interaction in the nAChR binding pocket.

Data Summary: Key Intermediates

| Compound | Molecular Weight | key NMR Signal ( | Role in nAChR Ligand |

| 4-(Benzyloxy)pyridine-3-carboxamide | 228.25 | 5.25 (s, 2H, | Pivot Scaffold |

| 3-Amino-4-(benzyloxy)pyridine | 200.24 | 4.80 (bs, 2H, | Precursor to fused rings |

| 4-Chloronicotinamide | 156.57 | 8.5 (d, 1H), 7.5 (d, 1H) | Starting Material |

Pharmacological Mechanism (Mode of Action)

The resulting ligands (derived from this scaffold) target the orthosteric site of the nAChR. The diagram below models the interaction of a fused pyridine derivative (synthesized from our protocol) within the

Figure 2: Pharmacophore mapping of the synthesized ligand within the nAChR binding pocket.

References

-

Hofmann Rearrangement Mechanisms & Protocols

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for amide-to-amine conversion mechanisms).

-

Organic Syntheses, Coll. Vol. 5, p. 8 (1973); Vol. 44, p. 14 (1964). Link

-

Synthesis of nAChR Ligands (Pyridine Scaffolds)

-

Mazurov, A., et al. (2006). "2-Amino-3-substituted-pyridine derivatives as alpha7 nicotinic acetylcholine receptor agonists." Bioorganic & Medicinal Chemistry Letters, 16(10), 2595-2600. Link

-

Tietje, K., et al. (2007).[8] "Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties." CNS Neuroscience & Therapeutics. Link

-

-

Fused Ring Systems in Medicinal Chemistry

-

Lunn, G. (1987). "Synthesis of substituted 1,6-naphthyridines." Journal of Organic Chemistry. (Relevant for cyclization of 3-amino-4-substituted pyridines). Link

-

-

Alpha-7 nAChR Pharmacology

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmdguru.com [pharmdguru.com]

- 3. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]

- 6. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

high-throughput screening assays involving pyridine-3-carboxamide libraries

Application Note: High-Throughput Screening (HTS) of Pyridine-3-Carboxamide Libraries

Abstract

The pyridine-3-carboxamide (nicotinamide) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for NAD+ binding pockets. This class of compounds is critical for targeting Nicotinamide Phosphoribosyltransferase (NAMPT) , Poly(ADP-ribose) Polymerases (PARPs) , and select Type II Kinases (e.g., VEGFR/PDGFR families). This guide provides detailed protocols for screening libraries containing this scaffold, focusing on assay interference mitigation, solubility management, and validated coupled-enzyme workflows.

Part 1: Library Design & Preparation

Pyridine-3-carboxamides are generally polar, hydrogen-bond rich molecules. Unlike lipophilic kinase libraries, they present unique handling challenges regarding metal chelation and pH sensitivity.

Physicochemical Considerations

-

Solubility: While generally soluble in DMSO, pyridine nitrogens can act as Lewis bases. Avoid acidic storage buffers which may protonate the pyridine ring (pKa ~3.4), altering solubility profiles.

-

Metal Contamination: The pyridine-amide motif can chelate divalent cations (

,

Quality Control (QC) Workflow

Before screening, validate the library integrity using the following logic:

Figure 1: Library QC workflow ensuring compound integrity prior to HTS.

Part 2: Assay Development & Protocols

We will focus on two primary assays where this scaffold is dominant: NAMPT (metabolic target) and PARP1 (DNA damage response).

Protocol A: NAMPT Coupled-Enzyme Fluorescence Assay

Target: Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3] Mechanism: The assay couples NAMPT activity to Alcohol Dehydrogenase (ADH) via NMNAT, generating fluorescent NADH.[2] Relevance: Pyridine-3-carboxamides compete directly with the substrate Nicotinamide (Nam).

1. Assay Principle (The Cascade)

-

NAMPT: Nam + PRPP

NMN (Rate Limiting) -

NMNAT1: NMN + ATP

NAD+ -

ADH: NAD+ + Ethanol

NADH (Fluorescent) + Acetaldehyde

Figure 2: The One-Step Coupled NAMPT Assay Cascade. Inhibitors of NAMPT prevent the formation of NMN, halting the cascade and reducing NADH fluorescence.

2. Detailed Protocol (384-well format)

-

Reagents:

-

Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM

, 0.05% BSA, 0.01% Tween-20. -

Substrate Mix: 2 µM Nam, 20 µM PRPP, 200 µM ATP, 1.5% Ethanol.

-

Enzyme Mix: 5 nM NAMPT, 1 U/mL NMNAT1, 5 U/mL ADH.

-

Control Inhibitor: FK866 (IC50 ~ 1-2 nM).

-

-

Step-by-Step Procedure:

-

Compound Transfer: Dispense 50 nL of library compounds (10 mM in DMSO) into a black, low-volume 384-well plate using an acoustic dispenser (Final [C] = 10 µM).

-

Enzyme Addition: Add 5 µL of Enzyme Mix to all wells.

-

Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 min at RT to allow slow-binding inhibitors to interact.

-

Initiation: Add 5 µL of Substrate Mix to start the reaction.

-

Kinetic Read: Immediately monitor fluorescence (Ex 340 nm / Em 460 nm) every 5 minutes for 60 minutes on a multimode reader (e.g., EnVision).

-

Data Processing: Calculate the slope (RFU/min) from the linear phase (10–40 min).

-

3. Critical Success Factors:

-

Z' Factor: Must be > 0.6. Use FK866 (1 µM) as the Low Control (0% activity) and DMSO as High Control (100% activity).

-

Interference: Pyridine-3-carboxamides are rarely fluorescent at 460 nm, but check for "inner filter effects" if compounds are colored.

Protocol B: PARP1 Chemiluminescent Competition Assay

Target: PARP1 (Poly(ADP-ribose) polymerase 1).[4] Relevance: Many FDA-approved PARP inhibitors (e.g., Olaparib, Niraparib) contain the pyridine-3-carboxamide pharmacophore to anchor into the NAD+ pocket.

1. Assay Principle This is a biochemical ELISA-like assay . Recombinant PARP1 is coated on the plate. Biotinylated-NAD+ is used as a substrate. Active PARP1 automodifies itself (PARylation). Streptavidin-HRP detects the biotin-PAR chains.

2. Detailed Protocol (384-well format)

| Step | Action | Volume | Time/Temp |

| 1. Coating | Add Histone H1 (20 µg/mL in PBS) to high-binding plate. | 20 µL | O/N at 4°C |

| 2. Blocking | Wash 3x PBS-T. Add Blocking Buffer (1% BSA in PBS). | 50 µL | 2 hr at RT |

| 3. Compound | Add compounds (acoustic transfer).[5] | 50 nL | N/A |

| 4. Enzyme | Add PARP1 Enzyme (0.5 U/well) in Assay Buffer. | 10 µL | 15 min at RT |

| 5. Substrate | Add Biotin-NAD+ Mix (10 µM Biotin-NAD+, 10 µM NAD+). | 10 µL | 60 min at RT |

| 6. Detection | Wash 3x. Add Streptavidin-HRP (1:2000). | 20 µL | 30 min at RT |

| 7. Readout | Wash 3x.[6] Add ECL Substrate. Read Luminescence. | 20 µL | Immediate |

3. Data Normalization:

-

Max Signal: DMSO + Enzyme + Substrate.

-

Min Signal: 10 µM Olaparib (or no enzyme).

Part 3: Data Analysis & Hit Validation

Hit Triage Strategy

Pyridine-3-carboxamide libraries often yield high hit rates due to the ubiquity of the NAD+ fold. To distinguish true leads from artifacts:

-

Counter-Screening: Run hits against LDH (Lactate Dehydrogenase) . LDH uses NADH but is structurally distinct. If a compound inhibits LDH, it is likely a redox cycler or non-specific aggregator, not a specific NAMPT/PARP inhibitor.

-

PAINS Filter: Check for substructures like ene-rhodanines or quinone-methides which might be present as impurities or side-products in amide synthesis.

Quantitative Summary Table

| Parameter | NAMPT Assay (Fluorescent) | PARP1 Assay (Chemiluminescent) |

| Readout | Kinetic (Slope) | Endpoint (Total Luminescence) |

| Substrate | Nicotinamide (2 µM) | NAD+ / Biotin-NAD+ (20 µM) |

| Key Control | FK866 | Olaparib / Talazoparib |

| Signal Window | 3-5 fold | >10 fold |

| Interference | Autofluorescence (Blue region) | Biotin mimetics (rare) |

| Throughput | High (1536-well compatible) | Medium (Wash steps required) |

References

-

Assay Guidance Manual (NCATS). NAMPT Inhibitor Screening Assay Protocols. National Library of Medicine (US).[7] [Link]

-

BPS Bioscience. NAMPT Inhibitor Screening Assay Kit Protocol.[Link]

-

Cell Press (STAR Protocols). PASTA: PARP activity screening and inhibitor testing assay.[Link]

-

Journal of Medicinal Chemistry. Synthesis and SAR of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors.[Link]

-

Dove Medical Press. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery.[Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

Application Note: Evaluation of Anti-Proliferative Activity of Carboxamide Derivatives

Executive Summary & Scientific Rationale

Carboxamide derivatives (e.g., benzamides, nicotinamides, indole-carboxamides) represent a "privileged scaffold" in medicinal chemistry, frequently serving as inhibitors of kinases (VEGFR, EGFR) or tubulin polymerization. However, their evaluation presents specific challenges:

-

Solubility: Many carboxamides are highly lipophilic, leading to precipitation in aqueous media.

-

Metabolic Interference: As many carboxamides act as kinase inhibitors, they often alter cellular metabolism before cell death occurs. This renders metabolic-based assays (like MTT) prone to false positives/negatives.

This guide prioritizes the Sulforhodamine B (SRB) Assay over tetrazolium-based methods (MTT/MTS) for primary screening to ensure data relies on cellular biomass rather than metabolic state. It further details downstream mechanistic validation via flow cytometry and tubulin polymerization kinetics.

Phase I: Compound Preparation & Solubility Optimization

Objective: Prevent compound precipitation, which is the #1 cause of "noisy" data in carboxamide screening.

Protocol: Stock Solution Preparation

-

Solvent Choice: Dissolve neat carboxamide powder in 100% DMSO (Dimethyl sulfoxide), Molecular Biology Grade.

-

Target Concentration: 10 mM or 20 mM stock.

-

-

Visual Inspection: Vortex for 1 minute. If turbidity persists, sonicate at 40 kHz for 5–10 minutes at room temperature.

-

Storage: Aliquot into amber glass vials (carboxamides can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Critical Checkpoint: The "Cloud Point" Test

Before adding to cells, perform a dummy dilution:

-

Pipette 1 µL of stock into 1 mL of warm culture medium (0.1% DMSO final).

-

Hold against a light source.

-

Pass: Solution is clear.

-

Fail: Visible precipitate or opalescence. Action: Reduce stock concentration or switch to a co-solvent system (e.g., DMSO:PEG400 1:1).

Phase II: Primary Screening (The SRB Assay)

Rationale: Unlike MTT, which measures mitochondrial reductase activity (often inhibited directly by kinase inhibitors), SRB stains cellular protein. It is stoichiometric, stable, and allows the plate to be dried and stored indefinitely before reading.

Workflow Diagram: Screening Logic

Figure 1: High-throughput screening workflow prioritizing solubility validation and protein-based biomass quantification.

Step-by-Step SRB Protocol

Materials:

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (Sigma-Aldrich) dissolved in 1% acetic acid

-

10 mM Tris base (pH 10.5)

Procedure:

-

Seeding: Seed tumor cells (e.g., HCT-116, MCF-7) in 96-well plates (3,000–5,000 cells/well). Incubate for 24h.

-

Treatment: Add carboxamide derivatives (0.01 µM – 100 µM) in triplicate. Include a DMSO control (0.1%) and a positive control (e.g., Doxorubicin or Sorafenib). Incubate for 48h or 72h.

-

Fixation (Critical Step):

-

Gently layer 50 µL of cold 50% (w/v) TCA on top of the 100 µL growth medium. Final TCA concentration = 10%.

-

Incubate at 4°C for 1 hour . (Do not fix at room temp; cold promotes stable protein precipitation).

-

-

Washing: Wash plates 4x with slow-running tap water. Air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution. Incubate 30 min at room temperature.

-

Destaining: Remove dye and wash 4x with 1% acetic acid to remove unbound dye. Air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base . Shake on an orbital shaker for 10 min.

-

Read: Measure absorbance at 510 nm .

Data Analysis:

Calculate % Growth Inhibition using the formula:

Phase III: Mechanistic Validation (Cell Cycle Analysis)

Rationale: Carboxamide derivatives frequently induce cell cycle arrest. Kinase inhibitors often arrest at G0/G1 , while tubulin inhibitors (like colchicine-site binders) arrest at G2/M .

Protocol: Propidium Iodide (PI) Flow Cytometry[1][2]

-

Treatment: Treat

cells with the IC50 concentration of the carboxamide for 24h. -

Harvesting: Trypsinize cells. Crucial: Collect the culture media (containing floating/dead cells) and combine with the trypsinized pellet.

-

Fixation:

-

Staining:

-

Wash cells 2x with PBS to remove ethanol.[2]

-

Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL PI + 100 µg/mL RNase A).

-

Incubate 30 min at 37°C in the dark.

-

-

Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm). Collect 20,000 events.

Phase IV: Target Engagement (Tubulin Polymerization)

Rationale: Many indole-2-carboxamides and quinoline carboxamides act as tubulin destabilizers. This assay confirms if the antiproliferative effect is due to direct interaction with tubulin.

Mechanism Diagram

Figure 2: Mechanism of Action for tubulin-targeting carboxamides. Solid lines indicate progression; dashed red line indicates inhibition.

Protocol: Turbidimetric Assay

Materials: Purified Tubulin (>99%), GTP, PIPES buffer (pH 6.9).[3]

-

Preparation: Keep all reagents on ice. Pre-warm the spectrophotometer to 37°C.

-

Mixture: In a 96-well half-area plate, mix:

-

Kinetics: Immediately place in reader at 37°C.

-

Read: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

-

Interpretation:

-